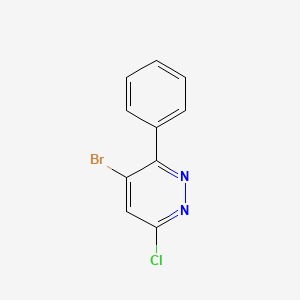

4-Bromo-6-chloro-3-phenylpyridazine

描述

Historical Context and Evolution of Pyridazine (B1198779) Chemistry

The journey into the world of pyridazine chemistry began with the work of Emil Fischer, who, during his investigations into the Fischer indole (B1671886) synthesis, prepared the first pyridazine by condensing phenylhydrazine (B124118) with levulinic acid. wikipedia.org The parent pyridazine heterocycle, a six-membered aromatic ring with two adjacent nitrogen atoms, was first prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route to the parent compound starts from maleic hydrazide. wikipedia.org

Pyridazines are a class of aromatic heterocyclic organic compounds with the molecular formula C₄H₄N₂. wikipedia.org They are isomeric with pyrimidine (B1678525) and pyrazine. wikipedia.org While naturally occurring pyridazines are uncommon, the pyridazine structure is a significant pharmacophore found in various herbicides and pharmaceuticals. wikipedia.org The synthesis of the pyridazine ring has evolved significantly over the years. Common methods include the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org More contemporary methods involve inverse-electron-demand aza-Diels–Alder reactions, which provide a regioselective pathway to functionalized pyridazines. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of 1,2,3-triazines with 1-propynylamines offers a metal-free and neutral condition for synthesizing 6-aryl-pyridazin-3-amines. organic-chemistry.org The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, make it a valuable component in drug design and molecular recognition. nih.gov

Significance of Dihalo-Substituted Pyridazines as Key Precursors in Complex Molecular Architectures

Dihalo-substituted pyridazines are exceptionally versatile building blocks in organic synthesis. Their significance lies in the differential reactivity of the two halogen atoms, which allows for selective and sequential functionalization. This step-wise modification is crucial for constructing complex molecular architectures with precision. The carbon-halogen bonds in these compounds are susceptible to various transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The strategic placement of two different halogens, such as in 4-bromo-6-chloro-pyridazines, enhances their utility. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity difference enables chemists to selectively introduce a substituent at the 4-position while leaving the chloro group at the 6-position intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the regioselective synthesis of polysubstituted pyridazines.

Furthermore, dihalo-pyridazines serve as precursors for a wide array of other functional groups. The halogen atoms can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the introduction of diverse functionalities. They can also be converted into organometallic reagents or undergo metallation, further expanding their synthetic potential. The ability to perform these transformations selectively makes dihalo-substituted pyridazines indispensable intermediates in the synthesis of agrochemicals, materials, and biologically active compounds.

Overview of Research Trajectories for 4-Bromo-6-chloro-3-phenylpyridazine

Research involving this compound is primarily centered on its use as a scaffold for the synthesis of more complex, polysubstituted pyridazine derivatives. The presence of three distinct features—a phenyl group, a bromine atom, and a chlorine atom—on the pyridazine core provides multiple avenues for synthetic exploration.

A primary research trajectory involves leveraging the differential reactivity of the C-Br and C-Cl bonds in sequential cross-coupling reactions. Researchers can selectively functionalize the 4-position (bromo) via Suzuki or Stille coupling to introduce various aryl or heteroaryl groups. The remaining chloro group at the 6-position can then be subjected to a different coupling reaction or a nucleophilic substitution, allowing for the controlled and predictable assembly of complex molecules. This stepwise approach is fundamental to creating libraries of compounds for screening in drug discovery programs.

Another significant area of investigation is the exploration of intramolecular reactions. By introducing appropriate functional groups through the substitution of the bromo or chloro atoms, subsequent intramolecular cyclization can lead to the formation of novel fused heterocyclic systems containing the pyridazine ring. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for specific interactions with biological targets. The phenyl group at the 3-position also influences the electronic properties and steric environment of the pyridazine ring, which can be exploited to fine-tune the reactivity and biological activity of the resulting compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-chloro-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPHOSBKNXETOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463097 | |

| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433935-99-0 | |

| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Chloro 3 Phenylpyridazine

Established Synthetic Routes to 4-Bromo-6-chloro-3-phenylpyridazine

General Preparative Strategies for Pyridazine (B1198779) Core Functionalization

The functionalization of the pyridazine ring is a cornerstone of synthetic strategies aimed at producing a wide array of derivatives. The electron-deficient nature of the pyridazine heterocycle plays a crucial role in its reactivity, particularly facilitating nucleophilic substitution and metal-catalyzed cross-coupling reactions.

One of the most common approaches to pyridazine synthesis involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648) hydrate. This foundational method allows for the initial formation of the pyridazine ring, which can then be subjected to further modifications. For instance, the use of substituted 1,4-dicarbonyl precursors can introduce initial functionality onto the ring system.

Another prevalent strategy involves the use of readily available starting materials like 3,6-dichloropyridazine (B152260). This precursor is highly versatile due to the reactivity of its chlorine atoms, which can be selectively substituted with various nucleophiles. For example, 3-amino-6-chloropyridazine (B20888) can be synthesized from 3,6-dichloropyridazine and ammonia (B1221849) water, providing a key intermediate for further functionalization. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the introduction of aryl and heteroaryl substituents onto the pyridazine core. These reactions are advantageous due to the commercial availability of a wide range of boronic acids and the versatility of the method. The electron-deficient character of the pyridazine ring often facilitates the oxidative addition of palladium to a halogen-carbon bond, sometimes even without the need for specialized and costly ligands.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

While a direct, one-pot synthesis of this compound is not extensively documented, the optimization of reaction conditions for the synthesis of related dihalogenated pyridazines provides valuable insights. Key parameters that can be manipulated to enhance yield and selectivity include the choice of solvent, temperature, catalyst, and the nature of the halogenating agent.

For instance, in the synthesis of related heterocyclic systems, the solvent can have a profound effect on the reaction outcome. In the context of palladium-catalyzed cross-coupling reactions, the choice of the palladium source and ligands is critical. For example, the use of palladium(II) acetate (B1210297) with triphenylphosphine (B44618) is a common catalyst system for such transformations. orgsyn.org

The temperature of the reaction is another critical factor. In many substitution and coupling reactions involving pyridazines, elevated temperatures are required to drive the reaction to completion. However, this must be balanced against the potential for side reactions and decomposition of the starting materials or products.

The following table outlines typical conditions for the synthesis of a related substituted chloropyridazine, which can serve as a starting point for optimization towards the target molecule.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 2,3-dichloropyridine | Aniline | Palladium(II) acetate, Triphenylphosphine | Sodium tert-butoxide | - | - | - | 3-Chloro-N-phenyl-pyridin-2-amine |

Table 1: Representative conditions for a palladium-catalyzed amination of a dichloropyridine. orgsyn.org

Targeted Halogenation Approaches for Pyridazine Rings

The introduction of both bromine and chlorine at specific positions on the 3-phenylpyridazine (B76906) core requires carefully controlled halogenation strategies. The regioselectivity of these reactions is paramount to achieving the desired 4-bromo-6-chloro substitution pattern.

Regioselective Bromination Strategies

The regioselective bromination of aromatic and heteroaromatic rings is a well-established field, with various reagents and conditions available to control the position of bromination. For pyridazine systems, the electronic nature of the ring and the directing effects of existing substituents will govern the outcome of electrophilic bromination.

Common brominating agents include N-bromosuccinimide (NBS), bromine in acetic acid, and tetraalkylammonium tribromides. The choice of reagent and reaction conditions can significantly influence the regioselectivity. For example, the use of NBS at lower temperatures has been shown to afford higher selectivity in the halogenation of some heterocyclic systems. nih.gov

Theoretical studies on the bromination of substituted benzenes have shown that the interplay of activating and deactivating groups dictates the position of electrophilic attack. mdpi.com In the case of a 3-phenyl-6-chloropyridazine precursor, the phenyl group at C3 and the chlorine at C6 would direct the incoming electrophile. The chlorine atom is a deactivating group but an ortho-, para-director, while the phenyl group's influence would depend on its electronic nature.

Controlled Chlorination Methodologies

Similar to bromination, the controlled chlorination of the pyridazine ring is essential for the synthesis of the target compound. N-chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent used for this purpose. nih.gov Other chlorinating agents include sulfuryl chloride and chlorine gas, although these are often less selective.

The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been reported, and the methodologies employed could potentially be adapted for the chlorination of a 3-phenylpyridazine precursor. nih.gov These methods often involve the reaction of a pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl3) to convert a hydroxyl or carbonyl group into a chloro group.

The table below summarizes common halogenating agents and their typical applications, which could be relevant for the targeted halogenation of a 3-phenylpyridazine intermediate.

| Halogenation Type | Reagent | Typical Substrate | Key Considerations |

| Bromination | N-Bromosuccinimide (NBS) | Activated aromatic and heterocyclic rings | Radical initiator may be needed; temperature control can enhance selectivity. nih.gov |

| Bromination | Bromine in Acetic Acid | Aromatic compounds | Can be harsh; may lead to multiple brominations. |

| Chlorination | N-Chlorosuccinimide (NCS) | Activated aromatic and heterocyclic rings | Generally milder than other chlorinating agents. nih.gov |

| Chlorination | Phosphorus Oxychloride (POCl3) | Hydroxy-substituted heterocycles (e.g., pyridazinones) | Converts hydroxyl groups to chloro groups. nih.gov |

Table 2: Common halogenating agents and their potential applications.

Multi-Step Synthesis from Precursor Pyridazines

Given the lack of a direct synthesis, a multi-step approach starting from a more readily available precursor is the most probable route to this compound. A plausible synthetic pathway would involve the initial synthesis of a 3-phenylpyridazinone, followed by sequential halogenations.

One potential route could start with the synthesis of 6-phenylpyridazin-3(2H)-one. This can be achieved through the condensation of a suitable 4-oxo-4-phenylbutanoic acid derivative with hydrazine. The resulting pyridazinone can then be subjected to chlorination and bromination.

A possible synthetic sequence is outlined below:

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: Reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Aromatization to 6-phenylpyridazin-3(2H)-one: Oxidation of the dihydropyridazinone.

Chlorination to 3-chloro-6-phenylpyridazine (B182944): Reaction of the pyridazinone with a chlorinating agent such as phosphorus oxychloride. nih.gov

Bromination to 4-bromo-3-chloro-6-phenylpyridazine: Regioselective bromination of the 3-chloro-6-phenylpyridazine intermediate. The position of bromination would need to be carefully controlled.

Alternatively, one could envision a route starting from 3,6-dichloropyridazine. A Suzuki-Miyaura coupling with phenylboronic acid could potentially introduce the phenyl group at the 3-position, although selectivity between the 3- and 6-positions would be a key challenge to overcome. Subsequent bromination at the 4-position would then yield the final product.

The synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine via Suzuki-Miyaura coupling has been reported, which supports the feasibility of introducing an aryl group onto a pre-existing chloropyridazine scaffold. researchgate.net

The following table details a hypothetical multi-step synthesis with potential intermediates.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one |

| 2 | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Oxidizing agent (e.g., Br2/AcOH) | 6-Phenylpyridazin-3(2H)-one |

| 3 | 6-Phenylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl3) | 3-Chloro-6-phenylpyridazine |

| 4 | 3-Chloro-6-phenylpyridazine | Brominating agent (e.g., NBS) | This compound |

Table 3: Proposed multi-step synthesis of this compound.

Reactivity Profiles and Transformative Chemistry of 4 Bromo 6 Chloro 3 Phenylpyridazine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the pyridazine (B1198779) ring of 4-bromo-6-chloro-3-phenylpyridazine makes it an excellent substrate for regioselective transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, allowing for sequential and controlled introduction of different substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction has been shown to be highly regioselective.

Research has demonstrated the efficient and regioselective arylation at the C-4 position of this compound via the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This selectivity is attributed to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. This selective transformation allows for the synthesis of various 4-aryl-6-chloro-3-phenylpyridazine derivatives.

While specific yields for a broad range of arylboronic acids with this compound are not detailed in the readily available literature, the general reaction scheme proceeds as follows:

Interactive Data Table: Illustrative Suzuki-Miyaura Reaction at C-4

| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | 4,6-Diphenyl-3-chloropyridazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-chloro-3-phenylpyridazine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions on related substrates.

The chlorine atom at the C-6 position is significantly less reactive than the bromine at C-4 under typical Suzuki-Miyaura conditions. This allows for the selective mono-functionalization at the C-4 position without affecting the C-6 chloro substituent. researchgate.net This differential reactivity makes the chloro group a useful masking group for a potential second coupling reaction under more forcing conditions if desired. For instance, in a related compound, 3-chloro-5-bromo-6-phenylpyridazine, the Suzuki-Miyaura reaction occurs selectively at the C-5 position, highlighting the general trend of C-Br bond reactivity over C-Cl in pyridazine systems. rsc.org There is no evidence in the reviewed literature to suggest that arylation or heteroarylation occurs at the C-5 position of this compound under standard Suzuki-Miyaura conditions.

The choice of catalyst and ligands is crucial in Suzuki-Miyaura reactions, influencing reaction efficiency, substrate scope, and selectivity. For the coupling of heteroaryl halides like this compound, palladium-based catalysts are predominantly used.

Catalyst Systems:

Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used precatalyst that is effective for the coupling of aryl bromides. mdpi.com

Palladium(II) sources: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are also frequently employed, which are reduced in situ to the active Pd(0) species.

Ligand Effects: The ligands stabilize the palladium catalyst and modulate its reactivity.

Phosphine (B1218219) Ligands: Triphenylphosphine (B44618) (PPh₃) is a standard ligand used in many Suzuki-Miyaura reactions. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), can significantly enhance the catalytic activity, particularly for the coupling of less reactive aryl chlorides. While not specifically detailed for this compound, their use in related systems suggests they could be effective for a subsequent coupling at the C-6 position.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher stability and catalytic turnover numbers.

The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, 1,4-dioxane, DMF, often with water) also plays a critical role in the reaction outcome. mdpi.com

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved selectivity. Microwave-assisted Suzuki-Miyaura reactions on halogenated pyridines and other heterocycles have been well-documented. This technique can be particularly advantageous for the coupling of less reactive aryl chlorides, suggesting its potential utility for functionalizing the C-6 position of 4-aryl-6-chloro-3-phenylpyridazines obtained from the initial selective C-4 coupling. The high temperatures rapidly achieved with microwave heating can overcome the higher activation energy associated with the C-Cl bond cleavage.

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct method for the introduction of alkyne moieties onto the pyridazine core.

Interactive Data Table: Representative Conditions for Sonogashira Coupling on a Halogenated Heterocycle

| Entry | Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

| 2 | 3-Chloro-6-iodopyridazine (B154529) | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF |

This table is based on reactions with structurally related compounds and illustrates typical conditions.

Heck and Stille Coupling Reactions

While specific studies on Heck coupling with this compound are not extensively documented in the provided results, the reactivity of similar bromo-chloro heteroaromatic systems suggests that the more reactive C-Br bond would be the primary site for palladium-catalyzed olefination.

Stille coupling, a versatile C-C bond-forming reaction utilizing organotin reagents, is also applicable to halo-pyridazines. organic-chemistry.org The reaction is catalyzed by palladium complexes, often with the addition of copper(I) salts to enhance efficiency. organic-chemistry.orgresearchgate.net In the case of this compound, the Stille coupling would be expected to proceed selectively at the C4 position, replacing the bromine atom. This is due to the higher reactivity of the C-Br bond compared to the C-Cl bond under typical Stille conditions. The choice of catalyst and reaction conditions can be tailored to optimize yield and selectivity. researchgate.net

Buchwald-Hartwig Amination for Nitrogen Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in the synthesis of arylamines. organic-chemistry.org This reaction is highly relevant for the functionalization of this compound, allowing for the introduction of a wide range of primary and secondary amines. Research on similar dihalogenated heterocycles, such as 6-bromo-2-chloroquinoline, has demonstrated that selective amination of the aryl bromide in the presence of an aryl chloride is achievable. nih.gov This selectivity is attributed to the greater reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. nih.gov For this compound, this means that amination would preferentially occur at the C4 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgchemspider.com The choice of ligand is crucial and can influence the scope of the reaction with respect to both the amine and the aryl halide. organic-chemistry.org

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| 6-bromo-2-chloroquinoline | Cyclic amines | Pd catalyst, phosphine ligand | 6-amino-2-chloroquinoline derivatives | nih.gov |

| Aryl bromides/chlorides | Primary/secondary amines | Palladium/phosphine complexes | Arylamines | organic-chemistry.org |

| 2-bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOBut | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Negishi Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. While specific examples involving this compound are not detailed in the search results, the general principles of this reaction are applicable. The higher reactivity of the C-Br bond over the C-Cl bond would again favor selective coupling at the C4 position. This allows for the introduction of various alkyl, aryl, and vinyl groups, further diversifying the molecular scaffold.

Comparative Reactivity of Bromine and Chlorine in Cross-Coupling

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound is a cornerstone of its synthetic utility in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) center, which is the initial and often rate-determining step in catalytic cycles like Suzuki, Heck, Stille, and Buchwald-Hartwig reactions.

This reactivity difference allows for the selective functionalization of the C4 position (bromine) while leaving the C6 position (chlorine) intact for subsequent transformations. nih.gov For instance, in Suzuki-Miyaura coupling reactions of other bromo-chloro heterocycles, the cross-coupling with a boronic acid occurs preferentially at the bromine-substituted position. nih.gov This chemoselectivity enables a stepwise approach to the synthesis of polysubstituted pyridazines.

| Bond | Relative Reactivity | Applicable Reactions | Reference |

| C-Br | Higher | Suzuki, Heck, Stille, Buchwald-Hartwig | nih.govnih.gov |

| C-Cl | Lower | Suzuki, Heck, Stille, Buchwald-Hartwig | nih.govnih.gov |

Nucleophilic Substitution Reactions

Halogen Displacement by Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur Nucleophiles)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (S_NAr) reactions. Both the chlorine and bromine atoms on this compound can be displaced by a variety of nucleophiles. Studies on analogous systems, such as 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, have shown that the chlorine atom can be substituted by nucleophiles like sodium azide, amines, and thiophenol. researchgate.net Similarly, it is expected that this compound would react with oxygen nucleophiles (e.g., alkoxides, phenoxides), nitrogen nucleophiles (e.g., amines, azides), and sulfur nucleophiles (e.g., thiolates) to yield the corresponding substituted pyridazines. The reaction conditions, such as the choice of solvent and base, can significantly influence the outcome and efficiency of these substitutions. mdpi.comresearchgate.net

Differential Reactivity of C-Br vs. C-Cl Bonds in Nucleophilic Aromatic Substitution (S_NAr)

In contrast to palladium-catalyzed cross-coupling reactions, the relative reactivity of C-Br and C-Cl bonds in S_NAr reactions is more nuanced and depends on the nature of the nucleophile and the reaction conditions. Generally, in S_NAr reactions, the C-Cl bond is more readily cleaved than the C-Br bond. This is because the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex, and the more electronegative chlorine atom polarizes the carbon atom more effectively, making it more susceptible to nucleophilic attack.

However, the leaving group ability (Br- > Cl-) can also play a role. In some cases, particularly with softer nucleophiles, the C-Br bond may show enhanced reactivity. For dihalogenated quinazolines, it has been observed that nucleophilic substitution with amines occurs regioselectively at the 4-position, which is analogous to the 6-position in the pyridazine system. nih.gov The specific regioselectivity in this compound would need to be determined empirically for each type of nucleophile. It is plausible that under certain conditions, selective substitution at either the C4 or C6 position could be achieved by carefully choosing the nucleophile and reaction parameters.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group attached to the pyridazine core in this compound is subject to electrophilic aromatic substitution (EAS). The pyridazine ring, being an electron-deficient heterocycle, acts as a deactivating group on the phenyl ring. This deactivation slows down the rate of substitution compared to benzene (B151609) itself. The directing effect of the heteroaromatic substituent can be complex, often leading to a mixture of products. rsc.orgrsc.org

In electrophilic substitution, the heteroaromatic ring can react as a free base or as its conjugate acid, depending on the reaction conditions. rsc.org For phenyl-substituted heterocycles like 2,5-diphenyl-1,3,4-oxadiazole, nitration with nitric acid alone tends to favor para-substitution, while using mixed nitric and sulfuric acids leads to a higher proportion of meta-substituted products. rsc.orgrsc.org This suggests that under strongly acidic conditions, the protonated heterocycle strongly deactivates the ortho and para positions, making the meta position relatively more reactive.

For this compound, the electron-withdrawing nature of the di-halogenated pyridazine substituent would similarly direct incoming electrophiles primarily to the meta and para positions of the phenyl ring.

| Reaction | Reagents | Expected Major Products on Phenyl Ring |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at meta- and para-positions with NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at meta- and para-positions with Br or Cl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the meta-position with COR (generally requires harsher conditions due to deactivation) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Substitution at the meta-position with R (subject to rearrangements and polyalkylation) |

Radical Reactions and Photoredox Chemistry

The electron-deficient nature of the pyridazine nucleus makes it an excellent substrate for radical addition reactions, a principle famously exploited in the Minisci reaction for protonated heteroarenes. nih.govnih.gov Modern photoredox catalysis has further expanded the scope of these transformations, allowing for functionalization under mild conditions.

Photoinduced Halogenation/Functionalization of Pyridazines

The halogen atoms on the pyridazine ring can be directly involved in or influence photoinduced reactions. While direct photoinduced halogenation of the C-H bonds on the pyridazine ring is one possibility, functionalization often occurs through radical-mediated pathways that can be initiated by light.

Research has demonstrated the radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) using primary alcohols in the presence of tert-butyl hydroperoxide (t-BuOOH) and TiCl₃ to form alkoxylated pyridazines. nih.gov This type of transformation highlights the potential for introducing new functional groups onto the pyridazine core of this compound under radical conditions. Furthermore, pyridinium (B92312) salts can serve as precursors to generate radical species under mild, light-initiated conditions. rsc.org Strategies for the selective halogenation of pyridines have also been developed using designed phosphine reagents, which form phosphonium (B103445) salts that are subsequently displaced by halides, a method viable for complex molecules. nih.gov

Investigation of Radical Chain Mechanisms in Derivatization

Radical chain reactions provide an efficient pathway for the derivatization of pyridazines. A general method for the monoalkylation of pyridines and related heterocycles, including pyridazine, involves the reaction of N-methoxypyridinium salts with alkyl radicals. nih.govresearchgate.net These radicals can be generated from various precursors such as alkenes (via hydroboration), alkyl iodides, or xanthates. nih.govrsc.orgchemrxiv.org

The proposed mechanism for this radical chain process is outlined below: chemrxiv.org

Initiation: A radical initiator, such as di-tert-butyl hyponitrite (DTBHN) or even trace oxygen, generates an initial radical species. This radical then reacts with a precursor like a B-alkylcatecholborane (RBcat) to produce the primary alkyl radical (R•).

Propagation: The alkyl radical adds to the N-methoxypyridazinium salt, forming a radical cation intermediate. This intermediate then rearomatizes by losing a proton and eliminating a methoxyl radical (MeO•). The newly formed methoxyl radical continues the chain by reacting with another molecule of the radical precursor (e.g., RBcat) to regenerate the alkyl radical (R•). nih.govchemrxiv.org

Termination: The chain reaction terminates when two radical species combine.

This process is highly efficient as it does not require a stoichiometric oxidant and proceeds under neutral conditions, making it a powerful tool for modifying the pyridazine core. nih.govrsc.orgchemrxiv.org

Other Selective Functionalization Strategies

Beyond classical and radical reactions, modern synthetic methods like C–H activation and cycloaddition offer powerful avenues for the selective functionalization of the this compound scaffold.

Direct C–H Activation/Arylation Protocols

Transition-metal-catalyzed direct C–H activation has become a cornerstone of modern organic synthesis for its step-economy. pkusz.edu.cn For pyridazine derivatives, both rhodium and palladium catalysts have proven effective for C–H arylation.

Rhodium(III)-catalyzed C–H activation often utilizes a directing group to achieve high regioselectivity. pkusz.edu.cnacs.orgnih.gov In the case of this compound, the nitrogen atoms of the pyridazine ring or a pre-installed directing group on the phenyl ring could guide the catalyst to activate a specific C–H bond, most likely on the phenyl moiety, for subsequent arylation with partners like aryl silanes or boronic acids. pkusz.edu.cnacs.org

Palladium-catalyzed C–H arylation is also a widely used method for constructing biaryl structures. researchgate.netnih.govbeilstein-journals.org These protocols can functionalize the C-H bonds of pyridine and other N-heterocycles, often with the aid of a phosphine ligand. nih.govbeilstein-journals.org For the target compound, such a reaction would be expected to proceed on the phenyl ring, given the absence of C-H bonds on the pyridazine core, to yield biaryl products.

| Catalytic System | Typical Reagents | Potential Application |

|---|---|---|

| Rhodium(III) Catalysis | [Cp*RhCl₂]₂, AgSbF₆, Arylsilane | Ortho-arylation of the phenyl ring, directed by the pyridazine nitrogen. acs.org |

| Palladium(II) Catalysis | Pd(OAc)₂, PPh₃, Aryl Halide, Base (e.g., K₂CO₃) | Arylation of the phenyl ring. nih.govbeilstein-journals.org |

Cycloaddition Reactions Involving the Pyridazine Core

The electron-deficient pyridazine ring is an excellent diene component for inverse-electron-demand Diels-Alder (IEDDA) reactions. organic-chemistry.orgacs.orgacsgcipr.org This reactivity is enhanced by the presence of electron-withdrawing groups, such as the bromine and chlorine atoms in this compound. In these reactions, the pyridazine (the "azadiene") reacts with an electron-rich dienophile. quora.com

The typical reaction pathway involves a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to extrude a stable small molecule, most commonly nitrogen gas (N₂), leading to the formation of a new, functionalized benzene ring. acsgcipr.orgrsc.org

A wide range of dienophiles can be employed:

Enamines and Enol Ethers: These electron-rich alkenes react readily with electron-poor azadienes. acs.orgorganic-chemistry.org

Alkynes: The use of alkynes as dienophiles leads to the formation of highly substituted aromatic rings directly after the extrusion of N₂. mdpi.com

Styrenes: Functionalized styrenes are also effective reaction partners in IEDDA reactions. acs.org

This strategy provides a powerful method for constructing complex carbocyclic and heterocyclic systems from the pyridazine core, making this compound a valuable building block for combinatorial chemistry and the synthesis of diverse molecular libraries. acs.orgrsc.org

Mechanistic Investigations of Reactions Involving 4 Bromo 6 Chloro 3 Phenylpyridazine

Elucidation of Reaction Pathways in Transition-Metal-Catalyzed Processes

Transition-metal catalysis, particularly with palladium, is a cornerstone for modifying halogenated heterocycles. The catalytic cycle for cross-coupling reactions involving 4-Bromo-6-chloro-3-phenylpyridazine typically involves a sequence of oxidative addition, transmetalation, and reductive elimination.

The initial and final steps of many cross-coupling cycles are oxidative addition and reductive elimination.

Oxidative Addition: This is often the rate-determining step where the metal catalyst, typically a low-valent palladium(0) or nickel(0) species, inserts into the carbon-halogen bond. For this compound, there are two potential sites for oxidative addition. Due to the difference in bond dissociation energies (C-Br < C-Cl), the oxidative addition of a Pd(0) catalyst is expected to occur preferentially at the more labile carbon-bromine bond at the C4 position. Mechanistic studies on related dihalogenated heteroarenes have shown that a ligand dissociation event from the metal center often precedes the oxidative addition, implying that a monoligated species is the active catalyst. nih.gov The rate of oxidative addition can be inversely proportional to the concentration of free ligand, supporting a dissociative pathway. nih.gov

Reductive Elimination: This is the final, product-forming step where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the catalyst is regenerated. The two organic groups coupled on the metal center are eliminated, and the metal returns to its catalytically active low-valent state.

In cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions, the transmetalation step involves the transfer of an organic nucleophile (e.g., from an organoboron or organozinc reagent) to the organometallic intermediate formed after oxidative addition. This step is critical for the introduction of new functional groups.

Research on iron-catalyzed cross-coupling suggests that transmetalation can be the turnover-limiting step of the catalytic cycle. acs.org The efficiency of this step can be influenced by the nature of the base and the ligands on the metal center. For instance, the reaction proceeds via the transfer of the nucleophile to a high-spin, tetrahedral iron(II) alkoxide complex to generate the corresponding aryl derivative. acs.org A similar principle applies to palladium-catalyzed reactions, where the ligand sphere and the nature of the organometallic reagent dictate the rate and success of the transmetalation process.

Ligands play a multifaceted role in the catalytic cycle. They are not mere spectators but are intimately involved in modulating the catalyst's stability, reactivity, and selectivity.

Ligand Exchange: The catalytic cycle is a dynamic process involving constant association and dissociation of ligands. For example, 2D EXSY NMR experiments have shown that ligand exchange can occur through a dissociative mechanism, which is crucial for creating a vacant coordination site required for oxidative addition. nih.gov The choice of ligand is critical; sterically bulky phosphines or N-heterocyclic carbenes (NHCs) can promote the formation of monoligated metal species necessary for catalysis while preventing the formation of inactive, bis-ligated species. nih.govnih.gov

Catalyst Deactivation and Regeneration: Catalyst deactivation is a significant challenge. One pathway for deactivation is the formation of catalytically inactive species, such as bis(chelate) iron complexes or metal aggregates. acs.org The success of a catalytic reaction often depends on the competition between the rate of the desired catalytic step (like transmetalation) and the rate of catalyst deactivation. acs.org The addition of strongly coordinating ligands, such as 4-dimethylaminopyridine (B28879) (DMAP), can suppress catalyst deactivation by stabilizing the active intermediates and preventing their conversion into inactive forms. acs.org In some systems, higher-order palladium clusters or nanoparticles can form, which may either be catalytically competent or act as catalyst reservoirs or, conversely, as inactive species. acs.org

Understanding Regioselectivity and Chemoselectivity in Halogenated Pyridazines

The presence of two different halogens on the pyridazine (B1198779) ring makes regioselectivity a central issue. Controlling which halogen reacts is key to the synthetic utility of this compound.

The outcome of a reaction is governed by a combination of steric and electronic factors within the substrate and the catalyst.

Electronic Effects: The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature influences the reactivity of the C-H and C-halogen bonds. researchgate.net Typically, halides adjacent to the ring nitrogen (α-halides) are more reactive in palladium-catalyzed cross-couplings. nih.gov However, in this compound, the C-Cl is at C6 (α to one nitrogen) and the C-Br is at C4 (β to both nitrogens). The inherent higher reactivity of the C-Br bond in oxidative addition often dominates, leading to selective functionalization at the C4 position.

Steric Effects: The phenyl group at C3 creates a specific steric environment around the C4-Br bond. Similarly, the steric bulk of the incoming nucleophile and the ligands on the metal catalyst play a crucial role. Highly hindered ligands, such as bulky N-heterocyclic carbenes, can dramatically alter the conventional selectivity, favoring reaction at a sterically less accessible site by controlling the approach of the substrate to the metal center. nih.gov For example, a very sterically hindered NHC ligand has been shown to override the typical reactivity and promote cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov This highlights that selectivity can be "ligand-controlled."

| Factor | Influence on Regioselectivity in this compound |

| Bond Strength | The weaker C-Br bond at C4 is generally more reactive towards oxidative addition than the C-Cl bond at C6. |

| Electronic Nature | The electron-deficient pyridazine ring activates both halogen positions, but the inherent reactivity of the halogens is often the deciding factor in cross-coupling. |

| Ligand Sterics | Bulky ligands on the catalyst can override inherent substrate reactivity to direct functionalization to a specific site, potentially altering the C4 vs. C6 selectivity. nih.gov |

| Catalyst Speciation | The nature of the active catalyst (e.g., mononuclear Pd vs. Pd nanoparticles) can reverse site-selectivity in dihalogenated heteroarenes. acs.org |

When competing reaction pathways exist, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is dominant. youtube.comlibretexts.org Kinetic control is typically achieved at lower temperatures and with shorter reaction times, where the reactions are essentially irreversible. youtube.comstackexchange.com

Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions where the reaction is reversible, such as higher temperatures and longer reaction times, allowing an equilibrium to be established. wikipedia.orgrsc.org

In the functionalization of this compound, the reaction at the C-Br bond is expected to be the kinetically favored process due to its lower bond energy and consequently lower activation energy for cleavage. To achieve selective functionalization at the C-Cl bond, one might need to operate under thermodynamic control, assuming the C-Cl substituted product is more stable and that the initial C-Br functionalization is reversible under certain conditions. Alternatively, a catalytic system could be designed to selectively activate the C-Cl bond, for instance, through a directed metalation approach.

| Control Type | Favored Conditions | Likely Product in Dihalopyridazine Reactions |

| Kinetic | Low temperature, short reaction time, irreversible conditions wikipedia.orgyoutube.com | The product resulting from the cleavage of the weakest (most reactive) bond (e.g., C-Br over C-Cl). |

| Thermodynamic | High temperature, long reaction time, reversible conditions wikipedia.orgrsc.org | The most thermodynamically stable product, which may or may not be the kinetic product. |

Characterization of Key Intermediates and Transition States

The mechanistic pathway of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is dictated by the differential reactivity of the two halogen substituents. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in the crucial oxidative addition step to a palladium(0) complex. This selectivity is a well-established principle in cross-coupling chemistry and is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

In the Suzuki-Miyaura coupling of a structurally similar compound, 3-chloro-5-bromo-6-phenylpyridazine, it has been observed that the reaction occurs selectively at the C5 position, which bears the bromine atom. nih.govnih.govrsc.org This provides strong evidence that for this compound, the initial and rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-Br bond at the 4-position.

The key intermediate formed in this process is a square planar palladium(II) species. In this intermediate, the palladium center is inserted into the C-Br bond, forming a new Pd-C and a Pd-Br bond, with the pyridazine ring and the bromine atom now acting as ligands to the palladium. The phenyl group at the 3-position and the chlorine at the 6-position remain as substituents on the pyridazine ring.

Computational studies, particularly using Density Functional Theory (DFT), on similar dihalo-N-heterocyclic systems have been instrumental in elucidating the energetics of this process. mdpi.comchemrxiv.org These studies consistently show that the transition state for the oxidative addition at a C-Br bond is significantly lower in energy than that for the oxidative addition at a C-Cl bond. This energy difference is the primary reason for the observed chemoselectivity.

The transition state for the oxidative addition to the C-Br bond is characterized by the elongation of the C-Br bond and the simultaneous formation of the Pd-C and Pd-Br bonds. The geometry of this transition state is typically a three-centered arrangement involving the palladium atom, the C4 carbon of the pyridazine ring, and the bromine atom.

Subsequent steps in the catalytic cycle, such as transmetalation with an organoboron reagent and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst, follow this initial selective activation. The characterization of these later intermediates and transition states is more complex and highly dependent on the specific reaction partners and conditions.

Table 1: Reactivity of Halogen Substituents in Palladium-Catalyzed Cross-Coupling

| Halogen at C4 | Halogen at C6 | Site of Preferential Oxidative Addition | Relative Activation Energy of Transition State |

| Bromo (Br) | Chloro (Cl) | C4-Br | Lower |

| Chloro (Cl) | Bromo (Br) | C6-Br | Lower |

This table is based on established principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions.

Solvent Effects and Reaction Environment Influences

Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dioxane are commonly employed in Suzuki-Miyaura reactions of halo-N-heterocycles. These solvents are capable of solvating the polar intermediates and transition states involved in the catalytic cycle. For instance, the oxidative addition step, which involves a change in the oxidation state and coordination sphere of the palladium catalyst, can be significantly affected by the polarity of the solvent. researchgate.netresearchgate.net

Studies on related systems have shown that polar solvents can stabilize charged or highly polar transition states, thereby accelerating the reaction rate. nih.govnih.gov In some cases, the coordinating ability of the solvent can influence the nature of the active catalytic species. For example, a coordinating solvent might compete with other ligands for a site on the palladium center, potentially altering the reactivity and selectivity of the catalyst. This can lead to different catalytic cycles being favored, for instance, involving either monoligated or diligated palladium complexes. whiterose.ac.uk

The presence of a co-solvent, particularly water, is also a crucial factor in many Suzuki-Miyaura reactions. Water is often necessary for the hydrolysis of the boronate ester to the corresponding boronic acid and for the effective action of the inorganic base (e.g., Na2CO3, K2CO3) used in the transmetalation step. The ratio of the organic solvent to water can have a significant impact on the reaction yield and rate.

Table 2: Common Solvents and Their General Effects on Suzuki-Miyaura Reactions of Dihalo-N-Heterocycles

| Solvent System | General Role and Effects |

| Toluene / Water | Common biphasic system; water facilitates base activity and boronic acid activation. |

| Dioxane / Water | Aprotic polar solvent mixture; good for dissolving organic substrates and palladium complexes. |

| DMF / Water | Highly polar aprotic solvent; can accelerate reaction rates by stabilizing polar transition states. nih.gov |

| Acetonitrile / Water | Polar aprotic solvent; can influence catalyst stability and selectivity. nih.gov |

This table summarizes general solvent effects observed in Suzuki-Miyaura reactions of related compounds and is expected to be applicable to this compound.

Computational and Theoretical Chemistry Studies of 4 Bromo 6 Chloro 3 Phenylpyridazine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-6-chloro-3-phenylpyridazine, such studies would provide a deep understanding of its electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A detailed analysis of the HOMO-LUMO gap for this compound would offer insights into its potential reactivity in various chemical reactions. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not documented in the available literature.

Reactivity descriptors derived from computational calculations, such as Hirshfeld charges and the Molecular Electrostatic Potential (MEP), are used to predict how a molecule will interact with other chemical species. Hirshfeld charges provide a method for partitioning the electron density among the atoms in a molecule, indicating sites susceptible to nucleophilic or electrophilic attack. The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. While these analyses would be highly informative for understanding the reactivity of this compound, no such studies have been published.

Structure-Reactivity Relationships in Substituted Pyridazines

The reactivity and selectivity of the pyridazine (B1198779) ring are profoundly influenced by the nature and position of its substituents. In the case of this compound, the interplay of the phenyl group at the C3 position and the halogen atoms at the C4 and C6 positions dictates its chemical behavior. The electron-deficient character of the pyridazine ring, resulting from the presence of two adjacent nitrogen atoms, is further modulated by these substituents. This section explores the correlation between the electronic and steric properties of substituents and the resulting reaction rates and selectivity, as well as the theoretical understanding of these phenomena.

Correlation of Electronic and Steric Parameters with Reaction Rates and Selectivity

The principles of physical organic chemistry, particularly the use of linear free-energy relationships like the Hammett equation, provide a quantitative framework for understanding substituent effects on the reactivity of aromatic systems, including pyridazines. wikipedia.orgnumberanalytics.comdalalinstitute.com The Hammett equation, in its basic form, is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction of a substituted derivative, k₀ is the rate constant for the unsubstituted parent compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of a given reaction and its sensitivity to electronic effects. wikipedia.org

For pyridazine derivatives, electron-withdrawing substituents generally increase the susceptibility of the ring to nucleophilic attack by further lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). The bromo and chloro substituents on this compound are electron-withdrawing through their inductive effects, thus activating the ring towards nucleophilic substitution. The phenyl group can exert both inductive and resonance effects, the nature of which depends on the specific reaction and the conformation of the molecule.

Studies on substituted pyridines and pyridazines have shown a correlation between the electronic parameters of substituents and various reactivity descriptors. For instance, the acid dissociation constants (pKa) of substituted pyridinium (B92312) and pyridazinium ions have been successfully correlated with Hammett σ values. nih.gov While direct kinetic data for a wide range of reactions involving this compound are not extensively documented in publicly accessible literature, the Hammett parameters for relevant substituents provide a strong basis for predicting its reactivity.

| Substituent | Position on Pyridazine Ring | Hammett Constant (σ_p) | Taft Steric Parameter (Es) | Predicted Influence on Nucleophilic Attack |

|---|---|---|---|---|

| -Cl | C6 | +0.23 | -0.97 | Activating (electron-withdrawing) |

| -Br | C4 | +0.23 | -1.16 | Activating (electron-withdrawing) |

| -C₆H₅ | C3 | -0.01 | -3.82 | Slightly deactivating by resonance, but primarily steric hindrance |

Data compiled from various sources on Hammett and Taft parameters. slideshare.netyoutube.com The values are for substituents on a benzene (B151609) ring and are used here as an approximation for the pyridazine system.

Steric factors also play a crucial role in determining the regioselectivity of reactions involving substituted pyridazines. The Taft equation extends the Hammett relationship to account for steric effects, particularly in aliphatic systems, but the principles are applicable to heterocyclic compounds as well. slideshare.net In this compound, the bulky phenyl group at the C3 position can sterically hinder the approach of nucleophiles to the adjacent C4 position. This steric hindrance, in concert with the electronic activation by the chloro and bromo groups, can lead to selective reactions at the C6 position, which is less sterically encumbered.

Theoretical Insights into Halogen Activation and Pyridazine Ring Behavior

Halogen Activation: The presence of bromine and chlorine atoms on the pyridazine ring makes them potential leaving groups in nucleophilic aromatic substitution reactions. DFT calculations can model the potential energy surfaces for such reactions, determining the activation energies for the substitution at the C4 and C6 positions. epj.orgmdpi.com These calculations typically show that the carbon atoms bonded to the halogens are electrophilic sites, susceptible to nucleophilic attack. The relative activation energies for the displacement of bromide versus chloride can be computed, providing a theoretical basis for the selectivity of these reactions. Studies on related halopyrazines have shown that while the potential energy curves for C-halogen bond dissociation in the anionic form can be repulsive, some systems may require a small activation energy for dissociation. bohrium.comepj.org

Pyridazine Ring Behavior: The pyridazine ring itself has distinct electronic properties that have been characterized by computational methods. nih.govresearchgate.netresearchgate.netiiste.org DFT calculations reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. researchgate.netnih.gov The LUMO of the pyridazine ring is typically of π* character, and its energy is lowered by the presence of electronegative substituents like halogens, making the ring more susceptible to nucleophilic attack.

The analysis of the frontier molecular orbitals can predict the most likely sites for nucleophilic and electrophilic attack. For a substituted pyridazine, the LUMO is often localized on the carbon atoms of the ring, particularly those bearing electron-withdrawing groups. This localization indicates the electrophilic nature of these positions. Conversely, the HOMO can provide information about the sites most susceptible to electrophilic attack, although for an electron-deficient ring like pyridazine, such reactions are generally less favorable.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzene | -6.75 | -0.21 | 6.54 | 0.00 |

| Pyridine (B92270) | -6.68 | -0.45 | 6.23 | 2.22 |

| Pyridazine | -6.89 | -0.47 | 6.42 | 4.67 |

Data is illustrative and based on DFT calculations from published literature for the parent azines. researchgate.netiiste.org The introduction of bromo, chloro, and phenyl substituents would further modify these values.

Theoretical studies have also shed light on the regioselectivity of reactions with substituted diazines. For instance, in perfluorodiazines, it has been shown that nucleophilic attack occurs preferentially at positions para to a nitrogen atom. This selectivity is attributed not only to mesomeric effects but also to the stabilization of the transition state through π-complexation between the nucleophile and the electron-deficient ring. mdpi.com Similar stabilizing interactions could be at play in reactions of this compound, influencing the reaction pathway and final product distribution.

Role of 4 Bromo 6 Chloro 3 Phenylpyridazine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyridazine-Containing Heterocyclic Frameworks

The dihalogenated nature of 4-bromo-6-chloro-3-phenylpyridazine allows it to serve as a linchpin in the assembly of a wide array of heterocyclic systems. The distinct reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, enables chemists to introduce different substituents in a stepwise manner.

The synthesis of fused heterocyclic systems, such as pyrido[3,4-c]pyridazines, represents a significant area in medicinal chemistry. mdpi.com While direct synthesis from this compound is not extensively documented, analogous structures provide a clear blueprint for its potential. For instance, chlorinated pyridazine (B1198779) derivatives are known to be convenient building blocks for creating complex polycyclic frameworks. mdpi.com The general strategy involves the initial functionalization of the pyridazine ring followed by a cyclization step to form an adjacent ring.

For example, a related chloro-pyridazine can be used as a building block where the chlorine is substituted, and subsequent reactions lead to the formation of fused ring systems like pyridopyridazinones. mdpi.com Following this logic, this compound could first undergo a selective reaction at the more reactive C-Br bond, followed by a second reaction at the C-Cl bond which could be part of an intramolecular cyclization, yielding complex polycyclic structures. The synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) with a pyrrolopyridazine core has been demonstrated, showcasing the utility of the pyridazine nucleus in forming large, complex aromatic systems. researchgate.net

Multi-component and cascade (or domino) reactions are powerful tools in organic synthesis for building molecular complexity in a single step, enhancing efficiency and reducing waste. nih.govrlavie.com Dihalogenated heterocycles are excellent candidates for such reactions. Although specific examples utilizing this compound are not prominent in the literature, its structure is well-suited for these processes.

A plausible cascade sequence could involve an initial intermolecular cross-coupling at the C-Br position, introducing a functional group that then participates in an intramolecular cyclization involving the C-Cl position. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo a subsequent intramolecular reaction. Domino reactions that combine intermolecular coupling with intramolecular cyclization have been used to create diverse heterocyclic structures, such as substituted benzo[b]furans from bromo-phenoxy precursors. organic-chemistry.org This highlights the potential of this compound to act as a substrate in similar elegant and efficient synthetic sequences.

Building Block for Functionalized Organic Materials

The pyridazine ring is an electron-deficient (π-deficient) system, a property that makes it an interesting component for organic materials with specific electronic and optical properties. liberty.edu Its incorporation can influence charge transport, photophysical characteristics, and molecular packing.

Pyridazines are considered organic semiconductors and have been investigated for their potential in electronic applications. liberty.edu The synthesis of unique pyridazines for characterization of their optoelectronic properties is an active area of research. liberty.eduresearchgate.net The phenyl group in this compound already provides a degree of π-conjugation, which can be extended through cross-coupling reactions at the bromine and chlorine positions.

By selectively introducing various aryl or heteroaryl groups through Suzuki or Stille couplings, chemists can systematically tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecules. This control over the electronic bandgap is crucial for designing materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com For example, the synthesis of polycyclic aromatic hydrocarbons containing a pyrrolopyridazine core has been reported, and these materials were investigated by UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry to assess their optoelectronic properties. researchgate.net

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of multiple fused aromatic rings. wikipedia.org When nitrogen atoms are incorporated into this framework, they are known as N-PAHs, which often exhibit unique properties due to the influence of the heteroatoms. researchgate.netyoutube.com this compound is an ideal starting point for building such advanced systems.

The two reactive halogen sites allow for the programmed, stepwise annulation of additional aromatic rings. A synthetic strategy could involve a double Suzuki or Sonogashira coupling reaction to append two aromatic or acetylenic units, which could then be induced to cyclize, forming a larger, planar, and fully conjugated system. The construction of N-PAHs with a phenyl-substituted pyrrolopyridazine core has been successfully achieved through a 1,3-dipolar cycloaddition and subsequent condensation with hydrazine (B178648), demonstrating that the pyridazine moiety can be effectively integrated into larger polycyclic systems. researchgate.net

Strategies for Derivatization Towards Specific Target Molecules

The most significant role of this compound is as a scaffold for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The difference in reactivity between the C(4)-Br bond and the C(6)-Cl bond is the key to its versatility. Generally, in such dihalogenated systems, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the C4 position while leaving the C6 position available for subsequent transformations. researchgate.net

Studies on the isomeric 3-chloro-5-bromo-6-phenylpyridazine confirm this reactivity pattern, where Suzuki-Miyaura coupling occurs selectively at the C-Br bond. researchgate.netrsc.org This provides a strong basis for predicting the reactivity of the title compound.

Key Derivatization Reactions:

Suzuki-Miyaura Coupling: Reaction with various aryl- or heteroarylboronic acids can be used to introduce diverse aromatic substituents at the C4 position. This is a common strategy for building biaryl systems. rsc.orgmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-substituted pyridazines. researchgate.netnih.govwikipedia.org These products are themselves versatile intermediates that can be used in subsequent cyclization reactions or as building blocks for conjugated materials.

Buchwald-Hartwig Amination: The C-Cl bond, while less reactive than C-Br in cross-coupling, can be targeted for amination reactions to install nitrogen-based nucleophiles. This is often performed after the C4 position has been functionalized. Efficient methods for the C6-amination of related chloroimidazo[1,2-b]pyridazines have been developed. researchgate.netmdpi.com

This sequential, site-selective functionalization allows for the synthesis of a vast library of 3,4,6-trisubstituted pyridazines from a single, readily accessible starting material. rsc.orgresearchgate.net

| Reaction Type | Substrate | Conditions | Position of Reactivity | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Chloro-5-bromo-6-phenylpyridazine | Arylboronic acid, Pd(PPh3)4, Na2CO3 | C5 (Bromo position) | researchgate.netrsc.org |

| Sonogashira Coupling | 4-Bromo-6H-1,2-oxazines (analogue) | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N | C4 (Bromo position) | researchgate.netnih.gov |

| Amination | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (analogue) | Alkylamine, CsF, BnNEt3Cl, DMSO, 100 °C | C6 (Chloro position) | mdpi.com |

常见问题

Q. Q1. What are the optimal synthetic routes for 4-Bromo-6-chloro-3-phenylpyridazine, and how do reaction conditions influence yield?

Methodological Answer:

- Suzuki Coupling : Start with 3-phenylpyridazine derivatives and introduce halogens via Pd-catalyzed cross-coupling. Bromine/chlorine selectivity can be controlled using ligands like XPhos (e.g., as seen in brominated pyridine synthesis ).

- Halogenation : Direct halogenation using NBS (N-bromosuccinimide) or SOCl₂ for bromine/chlorine substitution. Monitor temperature (e.g., 0–6°C storage for halogenated intermediates ) to avoid side reactions.

- Yield Optimization : Use TLC/HPLC to track intermediates. Typical yields range 60–80%, with impurities from incomplete halogenation addressed via column chromatography (silica gel, hexane/EtOAc) .

Advanced Physicochemical Analysis

Q. Q2. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

Methodological Answer:

- Contradiction Analysis : Conflicting solubility often arises from crystallinity variations. Use DSC (Differential Scanning Calorimetry) to assess polymorphic forms (e.g., mp discrepancies in bromo-fluorobenzyl derivatives ).

- Solvent Screening : Test solvents like DMSO, THF, and chloroform under controlled humidity (e.g., hygroscopic effects noted in halogenated aromatics ).

- Data Reconciliation : Cross-validate with NMR (e.g., ¹H NMR in CDCl₃ for aggregation studies) and dynamic light scattering (DLS) for colloidal behavior .

Mechanistic Studies

Q. Q3. What mechanistic insights explain the regioselectivity of bromine/chlorine substitution in pyridazine derivatives?

Methodological Answer:

- DFT Calculations : Model electron density maps to predict electrophilic attack sites. Compare with brominated pyrazolo-pyridines, where electron-withdrawing groups direct substitution .

- Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., halogenation rates in pyridine analogs ).

- Isotopic Labeling : Introduce ⁸¹Br/³⁷Cl isotopes to track positional stability via MS/MS fragmentation .

Stability & Degradation

Q. Q4. How does this compound degrade under UV exposure, and what protocols mitigate this?

Methodological Answer:

- Photolysis Studies : Expose to 254 nm UV and analyze via LC-MS. Degradation products (e.g., dehalogenated pyridazines) align with findings for chloro-fluorophenylpyrimidines .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w, as used in light-sensitive boronic acids .

- Storage : Store in amber vials at –20°C, similar to halogenated benzyl bromides .

Application in Drug Discovery

Q. Q5. How can this compound serve as a kinase inhibitor scaffold?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace halogens with methoxy/amino groups to modulate binding (e.g., p38 MAP kinase inhibitors in ).

- Docking Simulations : Use AutoDock Vina with kinase crystal structures (e.g., PDB 3F9Q) to predict halogen-π interactions.

- Biological Validation : Test in HEK293 cells with TNF-α suppression assays, referencing protocols for SB-202190 .

Data Contradiction Resolution

Q. Q6. How to address discrepancies in reported melting points for this compound?

Methodological Answer:

- Purity Verification : Re-crystallize from ethanol/water and analyze via elemental analysis (C, H, N). Compare with bromo-fluorobenzaldehyde standards (e.g., mp 60–62°C ).

- Polymorphism Screening : Use slurry conversion experiments to identify stable forms, as done for 4-bromo-2-fluorobenzyl bromide .

- Collaborative Validation : Cross-check with independent labs using DSC and hot-stage microscopy .

Scale-Up Challenges

Q. Q7. What are the key considerations for scaling up this compound synthesis?

Methodological Answer:

- Process Safety : Assess exothermic risks in halogenation steps via RC1e calorimetry (e.g., thermal runaway in bromo-phenylacetic acid synthesis ).

- Purification : Replace column chromatography with continuous distillation or membrane filtration (e.g., CRDC subclass RDF2050104 ).

- Waste Management : Neutralize halogenated byproducts with NaHCO₃ before disposal, per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。